7-Methoxy-4,4-dimethylchroman
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
7-methoxy-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-7-14-11-8-9(13-3)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
ARCLGOHQIXNBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=CC(=C2)OC)C |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation and Structural Analysis of 7 Methoxy 4,4 Dimethylchroman and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the constitution of organic molecules. Through a suite of experiments, it is possible to map the complete bonding framework and establish the relative stereochemistry of a molecule.
The structural backbone of 7-Methoxy-4,4-dimethylchroman can be systematically pieced together using a combination of 1D and 2D NMR experiments.
¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a typical this compound scaffold, characteristic signals would include those for the aromatic protons, the methoxy (B1213986) group, the gem-dimethyl groups, and the methylene (B1212753) protons of the dihydropyran ring. mdpi.com For instance, in related 2,2-dimethylchroman-4-one (B181875) derivatives, the methylene protons at the 3-position typically appear around 2.70 ppm. mdpi.com Aromatic methoxy groups generally resonate around 56 ppm in ¹³C NMR spectra, though this can shift to ~62 ppm if the group is forced out-of-plane due to steric hindrance. nih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. uvic.ca
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is instrumental in establishing proton-proton connectivities within the aromatic ring and the aliphatic portion of the chroman structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J coupling). youtube.com It provides a direct link between the ¹H and ¹³C assignments, confirming which protons are attached to which carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J to ⁴J coupling). sdsu.edu This is crucial for connecting molecular fragments, for instance, by showing a correlation from the methoxy protons to the C-7 aromatic carbon, or from the gem-dimethyl protons to the C-4 quaternary carbon and the C-3 methylene carbon.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For chroman derivatives, ROESY can help elucidate the spatial arrangement of substituents on the dihydropyran ring.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 2 | CH₂ | ~4.1 - 4.3 | ~65 - 70 | H-3, H-gem-dimethyl |
| 3 | CH₂ | ~1.8 - 2.0 | ~30 - 35 | H-2, H-gem-dimethyl |
| 4 | C | - | ~35 - 40 | - |
| 4a | C | - | ~120 - 125 | - |
| 5 | CH | ~6.8 - 7.0 | ~125 - 130 | H-6, H-8 |
| 6 | CH | ~6.4 - 6.6 | ~110 - 115 | H-5, H-8, H-methoxy |
| 7 | C | - | ~155 - 160 | - |
| 8 | CH | ~6.3 - 6.5 | ~100 - 105 | H-6 |
| 8a | C | - | ~150 - 155 | - |
| 4-CH₃ (gem-dimethyl) | CH₃ | ~1.2 - 1.4 | ~25 - 30 | H-2, H-3 |
| 7-OCH₃ | CH₃ | ~3.7 - 3.9 | ~55 - 56 | H-6, H-8 |
The interpretation of NMR spectra for chroman derivatives is not without its challenges. The dihydropyran ring of the chroman system typically exists in two rapidly interconverting half-chair conformations. nih.govresearchgate.net This conformational flexibility can lead to averaged NMR signals, complicating the determination of the precise geometry and the assignment of specific stereoisomers.
To overcome these ambiguities, computational methods, particularly Density Functional Theory (DFT), are increasingly employed. mdpi.comnih.gov DFT calculations can predict the NMR chemical shifts for different possible conformers or isomers of a molecule. mdpi.comnih.gov By comparing the theoretically calculated spectra with the experimental data, a much more confident structural assignment can be made. nih.govnih.gov This computational augmentation is especially powerful when distinguishing between isomers with subtle differences in their spectra or when dealing with molecules that exhibit complex conformational dynamics. nih.govbeilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. pnnl.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula. pnnl.govmdpi.com
For this compound, the molecular formula is C₁₂H₁₆O₂. The theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated as follows:
C₁₂: 12 x 12.000000 = 144.000000
H₁₇: 17 x 1.007825 = 17.133025
O₂: 2 x 15.994915 = 31.989830
Total [M+H]⁺: 193.122315
An experimental HRMS measurement yielding a value extremely close to 193.1223 would unequivocally confirm the molecular formula C₁₂H₁₆O₂, ruling out other possible combinations of atoms that might have the same nominal mass. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose, as it typically generates the intact protonated molecular ion. pnnl.gov
Chiroptical Spectroscopy for Absolute Stereochemical Assignment
When a chroman derivative possesses stereogenic centers, determining its absolute configuration is essential. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are the definitive techniques for this purpose.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. mdpi.com For chiral chroman derivatives, the ECD spectrum provides a unique fingerprint that is highly sensitive to the molecule's absolute configuration and conformation. nih.gov
Historically, the "chromane helicity rule" has been used to correlate the sign of the Cotton effect around 290 nm with the helicity of the dihydropyran ring. nih.gov However, studies have shown that this rule must be applied with caution, as the conformational flexibility of the chroman ring can lead to multiple conformers with different helicities, potentially resulting in erroneous assignments. nih.govnih.gov
Modern approaches strongly recommend a combined experimental and computational strategy. nih.gov The experimental ECD spectrum is compared with spectra simulated using time-dependent density functional theory (TDDFT) calculations for all low-energy conformers. nih.govmdpi.com A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. lew.ro
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.gov VCD offers a powerful complementary method for determining the absolute configuration and solution-phase conformation of chiral molecules. rsc.orgnih.gov
A VCD spectrum contains a wealth of structural information, with multiple bands corresponding to different vibrational modes of the molecule. This complexity provides a highly specific fingerprint for the compound's stereochemistry. rsc.org As with ECD, the standard practice involves comparing the experimental VCD spectrum with quantum chemical predictions to make an unambiguous assignment of the absolute configuration. nih.govresearchgate.net VCD is particularly valuable for studying molecules in solution and can provide detailed insights into conformational equilibria and intermolecular interactions. nih.govrsc.org While specific VCD studies on this compound are not prominent, the technique's proven success with other complex chiral molecules demonstrates its significant potential for the stereochemical elucidation of chroman derivatives. nih.govyoutube.com
Single-Crystal X-ray Diffraction for Definitive Structure Determination
While SCXRD provides the most definitive structural data, the availability of such information is contingent upon the successful growth of a suitable single crystal of the target compound. In the case of this compound, specific crystallographic data is not widely available in the surveyed scientific literature. However, analysis of closely related chroman structures provides valuable insight into the type of data obtained from such an experiment. For instance, the crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one, a related chromanone, has been determined. Studies on such derivatives reveal detailed conformational features, such as the dihedral angles between the different rings of the chroman system.
The data obtained from an SCXRD experiment is typically presented in a crystallographic information file (CIF) and includes key parameters that define the crystal's structure, as illustrated in the hypothetical data table for a chroman derivative below.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Chroman Derivative. (Note: This data is representative of a related compound, 7-methoxy-3-(4-methoxyphenyl)chroman-4-one, and is provided for illustrative purposes.)
Such data provides unequivocal proof of atomic connectivity and stereochemistry, serving as a benchmark for all other structural analysis methods.
Integrated Spectroscopic and Quantum Chemical Methods for Structural Confirmation
When single crystals are unavailable, or for validation of the crystalline structure in solution, the integration of spectroscopic techniques with quantum chemical calculations offers a powerful alternative for structural elucidation. This approach typically involves acquiring experimental spectra, such as Nuclear Magnetic Resonance (NMR), and comparing them to spectra predicted through computational methods like Density Functional Theory (DFT).
The process begins with the optimization of the molecule's geometry using quantum chemical calculations to find its lowest energy conformation. Following this, spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts, are calculated. These theoretical values can then be correlated with the experimentally measured shifts. A strong linear correlation between the calculated and experimental data provides significant confidence in the proposed molecular structure.
Studies on a library of 2,2-dimethylchroman-4-one derivatives have demonstrated the effectiveness of this integrated approach. Researchers have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values, particularly for the aromatic portion of the chroman scaffold. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical analysis.
The comparison often involves a statistical analysis to quantify the agreement between theory and experiment, as shown in the table below, which illustrates how data from such an integrated study might be presented.
Table 2: Example of Correlation Between Experimental and DFT-Calculated ¹H NMR Chemical Shifts for Aromatic Protons in a Series of Chroman-4-one Derivatives.
This integrated methodology is invaluable not only for confirming the identity of a known compound like this compound but also for distinguishing between potential isomers and determining the structure of new, related derivatives.
Mechanistic Investigations of Biological Activities of 7 Methoxy 4,4 Dimethylchroman and Its Analogs
Anti-proliferative and Apoptosis-Inducing Mechanisms
The capacity of 7-Methoxy-4,4-dimethylchroman analogs to inhibit cell growth and induce programmed cell death (apoptosis) is a cornerstone of their therapeutic potential. These effects are not the result of a single action but rather a cascade of interconnected cellular events, including the direct inhibition of cell proliferation, disruption of the cell division cycle, and the activation of intrinsic and extrinsic apoptotic pathways.
Cellular Assays for Growth Inhibition
The anti-proliferative properties of various analogs are primarily quantified through cellular assays that measure cell viability and growth inhibition. Standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, Sulforhodamine B (SRB) assay, and Alamar blue assay are employed to determine the concentration of a compound required to inhibit cell growth by 50% (GI50 or IC50). nih.govmdpi.comresearchgate.nettums.ac.ir
For instance, studies on chalcone (B49325) derivatives, which share structural similarities with chroman analogs, have demonstrated significant growth-inhibitory effects. The compound 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) showed potent antiproliferative activity against human cervical cancer cell lines. mdpi.comnih.gov Similarly, a series of 6H-thiopyran-2,3-dicarboxylate derivatives were evaluated for their cytotoxic effects against HCT-15 colon and MCF-7 breast cancer cell lines, with the methoxy-substituted compound exhibiting the most potent anti-proliferative effect. nih.gov Another study on a synthetic analog, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, reported IC50 values of 85.7 µg/ml and 98.6 µg/ml for pancreatic (PaCa-2) and melanoma (A375) cancer cells, respectively. tums.ac.ir
These assays are crucial for establishing a structure-activity relationship (SAR), where modifications to the core structure, such as the position and nature of substituents on the aromatic rings, can be correlated with their anti-proliferative potency. nih.govnih.gov The presence of a methoxy (B1213986) group, in particular, has often been associated with enhanced activity. nih.gov
Table 1: Growth Inhibition (GI50/IC50) of Selected Methoxy-Containing Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | GI50 / IC50 |
|---|---|---|---|
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | MTT | ~20 µM |
| Methoxy-substituted 6H-thiopyran-2,3-dicarboxylate (4a) | MCF-7 (Breast Cancer) | SRB | 4.5 µM |
| Methoxy-substituted 6H-thiopyran-2,3-dicarboxylate (4a) | HCT-15 (Colon Cancer) | SRB | 3.5 µM |
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | PaCa-2 (Pancreatic Cancer) | Alamar Blue | 85.7 µg/ml |
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | A375 (Melanoma) | Alamar Blue | 98.6 µg/ml |
Note: Data is compiled from multiple research sources and represents a selection of findings. nih.govmdpi.comtums.ac.irnih.gov
Cell Cycle Modulation Analysis
Beyond simple growth inhibition, mechanistic studies reveal that these compounds actively interfere with the cell cycle, the ordered series of events that leads to cell division. Flow cytometry is the primary technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.combiorxiv.org
Several methoxy-containing analogs have been shown to induce cell cycle arrest at specific checkpoints. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was found to cause an accumulation of cells in the G0/G1 phase in human cervical and hepatocellular carcinoma cells. mdpi.comnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. mdpi.com This G1 phase arrest is often mediated by the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov
In contrast, other related compounds, such as certain methoxy stilbenes and 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, induce arrest in the G2/M phase. nih.govnih.gov This action prevents the cell from entering mitosis, the final stage of cell division. The ability of a compound to induce arrest at a specific phase provides critical insight into its molecular target and mechanism of action. nih.gov
Table 2: Effects of Methoxy-Containing Analogs on Cell Cycle Progression
| Compound/Analog Class | Cell Line | Effect |
|---|---|---|
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa, BEL-7402/5-FU | G0/G1 Arrest |
| 1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN) | MH7A (Synoviocyte) | G1/S Arrest |
| 5-hydroxy-7-methoxy-2-phenyl-4-quinolones | K562 (Leukemia) | G2/M Arrest |
Note: This table summarizes findings from various studies. mdpi.comnih.govnih.govnih.govnih.gov
Apoptotic Pathway Elucidation (e.g., Caspase Activation, Mitochondrial Pathways, Bcl-2 Expression)
Inducing apoptosis is a key mechanism for effective anti-cancer agents. Research has shown that this compound analogs can trigger this process through multiple, often overlapping, pathways.
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. nih.gov These enzymes are activated in a cascade, with initiator caspases (like caspase-8 and -9) activating executioner caspases (like caspase-3, -6, and -7). nih.govnih.gov Studies have demonstrated that treatment with various analogs leads to a significant increase in the activity of executioner caspases-3 and -7. tums.ac.irresearchgate.net For instance, a synthetic 7-methoxy analog was shown to upregulate caspases 3 and 7 in pancreatic cancer cells, indicating a caspase-dependent cell death mechanism. tums.ac.irtums.ac.ir
Mitochondrial Pathways and Bcl-2 Expression: The intrinsic, or mitochondrial, pathway of apoptosis is a major target for these compounds. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov The ratio of these proteins determines the cell's fate. Many methoxy-containing analogs have been found to disrupt this balance by downregulating the expression of anti-apoptotic Bcl-2 and upregulating the expression of pro-apoptotic Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov
Anti-Mitotic and Tubulin-Binding Activities
A significant mechanism for a subset of these analogs is the disruption of mitosis through interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. nih.gov
Compounds that interfere with microtubule dynamics are known as anti-mitotic agents. nih.govresearchgate.net They can either inhibit the polymerization of tubulin into microtubules or prevent their depolymerization. Both actions disrupt the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the M phase and, ultimately, apoptosis. The G2/M arrest observed for compounds like 5-hydroxy-7-methoxy-2-phenyl-4-quinolones is consistent with an anti-mitotic mechanism. nih.gov Some novel analogs have been specifically identified as tubulin-binding agents, directly linking their anti-proliferative effects to the disruption of microtubule function. nih.gov
Tumor-Vascular Disrupting Agent (VDA) Mechanisms
Building on their tubulin-binding properties, some analogs function as tumor-vascular disrupting agents (VDAs). nih.gov Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the established vasculature within a tumor. nih.govplos.orgplos.org
The mechanism involves disrupting the cytoskeleton of endothelial cells that line the tumor's blood vessels. preprints.org Since many VDAs are tubulin-binding agents, they cause the depolymerization of microtubules in these endothelial cells. This leads to a change in cell shape, increased vascular permeability, and ultimately, a rapid collapse of the tumor's blood supply. plos.orgpreprints.org This vascular shutdown starves the tumor of oxygen and nutrients, resulting in extensive necrosis and cell death. plos.orgnih.gov Certain 7-methoxy-containing quinoxalinone scaffolds have been identified as a novel class of tubulin-binding tumor-VDAs, highlighting a sophisticated mechanism that extends beyond direct effects on tumor cells to include the tumor microenvironment. nih.gov
Antioxidant Mechanisms
In addition to their anti-proliferative activities, chroman derivatives and related phenolic compounds, such as coumarins, are known to possess antioxidant properties. nih.govscholaris.ca Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the development of many diseases.
Free Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET))
The antioxidant activity of phenolic compounds, including the chroman framework, is fundamentally linked to their ability to neutralize highly reactive free radicals. This process is primarily governed by two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netresearchgate.net
In the Hydrogen Atom Transfer (HAT) pathway, the phenolic antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•). researchgate.net This mechanism is a cornerstone of the radical-scavenging ability of many phenolic structures. The efficiency of the HAT mechanism is directly related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond.
The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This is often followed by a proton transfer (PT) from the antioxidant radical cation to neutralize it, a process sometimes referred to as SET-PT. researchgate.net The ionization potential (IP) of the antioxidant is a key parameter determining the favorability of the SET pathway.
For chroman phenolics, the presence of a hydroxyl group on the aromatic ring is crucial for significant radical scavenging activity. The heterocyclic ring structure influences the stability of the resulting phenoxyl radical, thereby affecting the antioxidant capacity. While this compound itself has a methoxy group at the 7-position, its hydroxylated analogs are potent antioxidants whose activity is explained by these pathways. Factors that stabilize the resulting antioxidant radical, such as delocalization of the unpaired electron across the aromatic system, enhance the scavenging activity. researchgate.net
Inhibition of Lipid Peroxidation Pathways
Lipid peroxidation is a destructive chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. Chroman phenolics can effectively inhibit this process by acting as chain-breaking antioxidants.
The inhibition mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group of the chroman analog to a lipid peroxyl radical (LOO•). This action neutralizes the peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH), and in turn, generates a less reactive chromanoxyl radical. nih.gov This step is crucial as it breaks the propagation cycle of the lipid peroxidation chain reaction.
Theoretical Studies on Antioxidant Capacity (e.g., BDE, IP, PDE, ETE)
Theoretical calculations and quantitative structure-activity relationship (QSAR) studies provide valuable insights into the antioxidant potential of phenolic compounds like chromans. researchgate.net Several quantum chemical parameters are used to predict the efficacy and dominant mechanism of antioxidant action:
Bond Dissociation Enthalpy (BDE): This parameter represents the energy required to break the phenolic O-H bond homolytically. A lower BDE value indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant activity via the HAT mechanism. researchgate.net
Ionization Potential (IP): IP is the energy needed to remove an electron from the antioxidant molecule. A lower IP value facilitates electron donation, indicating a greater propensity for the antioxidant to act through the SET mechanism. researchgate.net
Proton Dissociation Enthalpy (PDE): PDE relates to the deprotonation of the phenolic hydroxyl group. It is relevant in polar solvents where a sequential proton loss electron transfer (SPLET) mechanism might occur.
Electron Transfer Enthalpy (ETE): ETE is associated with the electron transfer step from the phenoxide anion in the SPLET mechanism.
These theoretical descriptors are crucial for understanding how structural modifications, such as the placement of methoxy or dimethyl groups on the chroman scaffold, influence the molecule's ability to donate a hydrogen atom or an electron. For instance, electron-donating groups can lower both BDE and IP, thereby enhancing antioxidant activity. researchgate.net
Structure-Antioxidant Activity Relationships in Chroman Phenolics
The antioxidant efficacy of chroman phenolics is intricately linked to their molecular structure. Several key features determine their activity:
The Phenolic Hydroxyl Group: The presence of a free hydroxyl group on the aromatic ring is the most critical feature for radical scavenging activity. It is the primary site for hydrogen or electron donation. nih.govnih.gov
Substitution on the Aromatic Ring: The number and position of hydroxyl groups significantly impact activity. For instance, an ortho-dihydroxy (catechol) arrangement on the B-ring of flavonoids greatly enhances antioxidant capacity due to the increased stability of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding. nih.gov
The Chroman Ring Structure: The heterocyclic part of the molecule, including the gem-dimethyl groups at the 4-position, influences the molecule's lipophilicity and conformational properties, which can affect its interaction with membranes and radicals. nih.gov These groups can also impact the stability of the phenoxyl radical formed after hydrogen donation.
In essence, the structure-activity relationship for chroman phenolics highlights a hierarchy where the presence and arrangement of hydroxyl groups are paramount for high antioxidant activity. nih.govscilit.com
Enzyme Inhibition Studies
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Chroman derivatives have been investigated as potential cholinesterase inhibitors.
The mechanism of inhibition by these compounds can be complex. Kinetic studies on related structures, such as coumarin (B35378) and tacrine (B349632) derivatives, have revealed different modes of inhibition. nih.gov A non-competitive or mixed-type inhibition is often observed. mdpi.com This indicates that the inhibitor does not simply compete with the substrate for the active site but can bind to other sites on the enzyme.
Many potent AChE inhibitors are dual-binding site inhibitors. They interact with both the catalytic active site (CAS) , located at the bottom of a deep gorge within the enzyme, and the peripheral anionic site (PAS) , located near the entrance of the gorge. mdpi.com By binding to the PAS, these inhibitors can interfere with substrate entry and may also hinder the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. Docking studies with 7-methoxytacrine hybrids, for example, show the tetrahydroacridine core binding in the PAS while another part of the molecule is oriented towards the CAS. mdpi.com
The following table presents the cholinesterase inhibitory activity for some related inhibitor classes.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
| N-(1-benzylpiperidin-4-yl)acetamide derivative | AChE | 1.6 | Mixed-type | |
| 7-Methoxytacrine (7-MEOTA) | AChE (G4 form) | Kᵢ = 0.21 | - | nih.gov |
| 7-Methoxytacrine (7-MEOTA) | AChE (G1 form) | Kᵢ = 0.70 | - | nih.gov |
| 7-MEOTA-p-anisidine hybrid (Compound 19) | hAChE | 1.35 | Non-competitive | mdpi.com |
| Benzofuran-2-carboxamide derivative (6h) | BuChE | 0.054 | - | nih.gov |
| Piperidinone derivative (1d) | AChE | 12.55 | - | acgpubs.org |
| Piperidinone derivative (1g) | BuChE | 17.28 | - | acgpubs.org |
IC₅₀ represents the half-maximal inhibitory concentration. Kᵢ represents the inhibitory constant.
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a therapeutic target for type 2 diabetes. researchgate.net Chromone (B188151) and chroman derivatives have been identified as potent α-glucosidase inhibitors. mdpi.comnih.gov
Studies on compounds structurally related to this compound, such as 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, have demonstrated strong inhibitory activity against α-glucosidase, in some cases more effective than the standard drug acarbose. nih.gov
The mechanism of inhibition is often of a mixed competitive and non-competitive type . researchgate.netscielo.br This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process. Molecular docking studies have provided a structural basis for this inhibition, revealing that chroman derivatives can fit into the active site of α-glucosidase. The inhibition is stabilized by the formation of hydrogen bonds and other interactions, such as pi-sigma interactions, with key amino acid residues in the enzyme's active site, including residues like Asp1157 and Trp1369. nih.gov
The following table summarizes the α-glucosidase inhibitory activity for several chromone and related compounds.
| Compound | IC₅₀ (µM) | Source |
| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | 15.03 | nih.gov |
| Acarbose (Positive Control) | 1300 | nih.gov |
| Penithochromone A | 268 | mdpi.com |
| Penithochromone C | 688 | mdpi.com |
| Bavachalcone | 15.35 (µg/mL) | researchgate.netscielo.br |
| Acarbose (Positive Control) | 2770 (µg/mL) | researchgate.netscielo.br |
| Isoflavone (B191592) (Compound 5) | 1.1 (µg/mL) | nih.gov |
| Acarbose (Positive Control) | 169.8 (µg/mL) | nih.gov |
IC₅₀ represents the half-maximal inhibitory concentration.
Cytochrome P450 (CYP) Isozyme Inhibition (e.g., CYP2D6 O-demethylation, Aromatase inhibition)
The interaction of this compound and its analogs with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases critical to drug metabolism, has been a subject of scientific inquiry. Investigations have particularly focused on their potential to inhibit specific isozymes like CYP2D6 and aromatase (CYP19A1), which are significant targets in drug development.
CYP2D6 O-demethylation: The CYP2D6 isozyme is responsible for the metabolism of a significant portion of clinically used drugs. A key metabolic pathway catalyzed by CYP2D6 is O-demethylation, the cleavage of a methyl group from a methoxy functional group. While direct studies on the inhibitory effect of this compound on CYP2D6-mediated O-demethylation are limited, the chemical structure suggests a potential for interaction. The presence of a methoxy group makes it a candidate substrate and, therefore, a potential competitive inhibitor. Research on other methoxylated compounds has established CYP2D6 as a primary enzyme in their O-demethylation, highlighting the importance of this pathway in the biotransformation of such molecules.
Aromatase (CYP19A1) inhibition: Aromatase is a crucial enzyme in the biosynthesis of estrogens and a validated target in the treatment of hormone-dependent breast cancer. nih.gov Several studies have explored the aromatase inhibitory potential of compounds structurally related to this compound. For instance, isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives, which share the chroman core, have been synthesized and evaluated for their aromatase inhibitory activity. nih.gov
One notable analog, 6-methoxy-3-phenylchroman-4-one , demonstrated potent inhibitory effects against aromatase with an IC50 value of 0.26 μM. nih.gov This indicates that the methoxy-substituted chroman scaffold is a promising framework for the development of novel aromatase inhibitors. The parent isoflavanone molecule itself showed moderate inhibition with an IC50 value of 29 μM. nih.gov The inhibitory activities of these analogs are often evaluated using fluorometric assays with recombinant human aromatase. nih.gov
Aromatase (CYP19A1) Inhibition by Chroman Analogs
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 6-methoxy-3-phenylchroman-4-one | 0.26 | nih.gov |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 | nih.gov |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 | nih.gov |
| Isoflavanone (parent molecule) | 29 | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters and are significant targets for the treatment of neurodegenerative and psychiatric disorders. nih.gov Natural products, including flavonoids and coumarins, have been a rich source of MAO inhibitors. tandfonline.com
While direct studies on this compound are scarce, research on structurally similar compounds provides insights into its potential MAO inhibitory activity. For example, a study on natural flavone (B191248) and isoflavone analogs demonstrated their potential to inhibit human monoamine oxidases. mdpi.com Calycosin (3',7-dihydroxy-4'-methoxyisoflavone) was identified as a competitive inhibitor of hMAO-B with an IC50 value of 7.19 ± 0.32 µM, suggesting that the methoxy-substituted isoflavone scaffold can effectively interact with the active site of MAO-B. mdpi.com The structural difference of a 4'-methoxy group being replaced by a hydroxy group resulted in a tenfold decrease in potency, highlighting the importance of the methoxy group for hMAO-B inhibition. mdpi.com
The general structural features that contribute to MAO inhibition in flavonoids and related compounds include the presence of a phenyl group at C2, unsaturation at the C2–C3 positions, and the potential for hydrophobic interactions. mdpi.com Given that this compound possesses a methoxy group and a heterocyclic ring system, it is plausible that it or its analogs could exhibit inhibitory activity against MAO isoforms. Further research is warranted to specifically evaluate the MAO inhibitory potential of this compound and its derivatives.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. frontiersin.org PDE4, in particular, is a target for anti-inflammatory therapies due to its role in modulating the activity of immune cells. frontiersin.org
Although direct data on this compound is not available, a novel series of 7-methoxybenzofuran-4-carboxamides has been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4). embopress.org These compounds, while structurally different, share the 7-methoxy substituted heterocyclic core, suggesting that this chemical feature might be favorable for PDE4 inhibition. The development of selective PDE4 inhibitors is a significant area of research for the treatment of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). acs.org The potential of chroman-based structures to inhibit PDE isoforms remains an area for future investigation.
Tyrosine Kinase Inhibition (e.g., c-Met, Polo-Like Kinase-1)
Tyrosine kinases are critical components of cellular signaling pathways, and their dysregulation is often implicated in cancer. Consequently, they are important targets for the development of anticancer drugs.
c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumorigenesis and metastasis. While there is no direct evidence of this compound inhibiting c-Met, research on other heterocyclic compounds has yielded potent inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of c-Met. This indicates that methoxy-substituted heterocyclic scaffolds can be effective in targeting the ATP-binding site of this kinase.
Polo-Like Kinase-1 (PLK1) Inhibition: PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle and is considered an attractive target for cancer therapy. benthamscience.com Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells. researchgate.net The development of small molecule inhibitors targeting either the kinase domain or the polo-box domain (PBD) of PLK1 is an active area of research. nih.govnih.gov Although no studies have specifically linked this compound to PLK1 inhibition, the broad diversity of chemical scaffolds being investigated as PLK1 inhibitors suggests that chroman-based molecules could be explored in this context.
Mechanisms of Action on Serine Proteases and Carbonic Anhydrase
Serine Proteases: Serine proteases are a class of enzymes involved in a wide range of physiological processes, and their dysregulation is linked to several diseases. unifi.it Coumarin and isocoumarin (B1212949) derivatives have been identified as potent mechanism-based inhibitors of various serine proteases. nih.govnih.gov These compounds can act as "suicide substrates," where the enzyme's catalytic activity leads to the formation of a reactive intermediate that irreversibly inactivates the enzyme. chemrxiv.org The mechanism often involves the formation of an acyl-enzyme intermediate. nih.gov While specific studies on this compound are lacking, the presence of the coumarin-related chroman scaffold suggests a potential for interaction with serine proteases.
Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are targets for various therapeutic agents. embopress.org Coumarin derivatives have been discovered to be a novel class of CA inhibitors. researchgate.net Their mechanism of action involves the hydrolysis of the coumarin's lactone ring within the enzyme's active site, generating a 2-hydroxy-cinnamic acid derivative that acts as the actual inhibitor. tandfonline.comresearchgate.net This prodrug-like mechanism has been confirmed by X-ray crystallography. Furthermore, coumarin derivatives have shown selectivity towards tumor-associated CA isoforms IX and XII. nih.gov The methoxy substitution on the coumarin ring has been shown to influence the inhibitory activity. researchgate.net
Nitric Oxide (NO) Production Inhibition in Inflammatory Models
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in activated macrophages is a hallmark of inflammatory conditions. Therefore, inhibitors of NO production are valuable for their potential anti-inflammatory effects.
Research on analogs of this compound has demonstrated significant inhibitory effects on NO production. A study on 4-hydroxy-7-methoxycoumarin showed that it significantly reduced NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages without causing cytotoxicity. This inhibition was associated with a decrease in the expression of iNOS.
Another study on a synthetic curcumin (B1669340) analog, dimethoxycurcumin , which contains multiple methoxy groups, found it to be a more effective inhibitor of NO production and iNOS expression compared to curcumin. These findings suggest that the methoxy group is a key functional group for the inhibition of NO production in inflammatory models and that this compound and its analogs are promising candidates for further investigation as anti-inflammatory agents.
Inhibition of Nitric Oxide (NO) Production by Related Compounds
| Compound | Model | Effect | Reference |
|---|---|---|---|
| 4-hydroxy-7-methoxycoumarin | LPS-activated RAW264.7 macrophages | Significantly reduced NO production and iNOS expression | |
| Dimethoxycurcumin | LPS-activated RAW264.7 macrophages | Inhibited NO production and iNOS expression (more effective than curcumin) |
Antimicrobial Mechanisms
The search for new antimicrobial agents is crucial in combating the rise of drug-resistant pathogens. Coumarin derivatives have emerged as a promising class of compounds with significant antimicrobial properties.
Studies on analogs of this compound have revealed their potential as antimicrobial agents. Research on various coumarin analogs against foodborne pathogens demonstrated that compounds containing a methoxy functional group, such as 7-methoxycoumarin (B196161) and 6,7-dimethoxycoumarin , exhibited notable antimicrobial activity. In contrast, their hydroxylated counterparts showed no such activity, indicating the importance of the methoxy group for their antimicrobial effects.
The antimicrobial mechanism of these methoxy-coumarin analogs is associated with the disruption of cell membrane integrity. This was confirmed by electron microscopy, which showed an increase in cell membrane permeability, and by the detection of the release of extracellular ATP and other cell constituents following treatment.
Furthermore, a study on the antibacterial mechanism of 7-methoxycoumarin against the plant pathogen Ralstonia solanacearum showed that it caused morphological changes to the bacterial cell membrane, leading to roughness and wrinkling. In addition to direct bactericidal effects, 7-methoxycoumarin was also found to significantly reduce biofilm formation by R. solanacearum.
Antimicrobial Activity of Methoxy-Coumarin Analogs
| Compound | Target Organisms | Observed Mechanism | Reference |
|---|---|---|---|
| 7-methoxycoumarin | Foodborne pathogens (E. coli, B. cereus, S. intermedius, L. monocytogenes) | Increased cell membrane permeability | |
| 6,7-dimethoxycoumarin | Foodborne pathogens (E. coli, B. cereus, S. intermedius, L. monocytogenes) | Increased cell membrane permeability | |
| 7-methoxycoumarin | Ralstonia solanacearum | Disruption of cell membrane, inhibition of biofilm formation |
Antibacterial Action against Specific Bacterial Strains (e.g., MRSA, E. coli, S. aureus, B. subtilis)
Analogs of this compound, particularly those within the broader coumarin and chroman classes, have been evaluated for their efficacy against a spectrum of pathogenic bacteria.
Derivatives of 7-hydroxycoumarin have demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus. mdpi.com Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for coumarin derivatives against these bacteria in the range of 500 to 2000 µg/mL and 1000 to 2000 µg/mL, respectively. mdpi.com For instance, 7-hydroxycoumarin (7-HC) itself showed an MIC of 800 µg/mL against E. coli and 200 µg/mL against S. aureus. mdpi.com
In the fight against resistant strains, novel synthetic antimicrobial peptides encapsulated in nanoparticles have shown significant efficacy. While not direct chroman analogs, these studies highlight advanced strategies against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). Encapsulation of certain peptides improved their antibacterial activity, decreasing the MIC50 against MRSA from 1.5 µM to as low as 0.2 µM. nih.gov Similarly, other research has focused on developing new compounds like 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), which exhibits potent activity against clinical isolates of MRSA with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov Another compound, MC21-B, isolated from a marine bacterium, showed high in vitro activity against 10 clinical isolates of MRSA, with MICs between 1 µg/mL and 4 µg/mL, and was also highly active against Bacillus subtilis. researchgate.net
The activity of volatile phytochemicals, which can share structural motifs with chromans, has also been investigated. Carvacrol, for example, displayed MIC values ranging from 128.0 to 203.2 μg/mL for Methicillin-Susceptible S. aureus (MSSA) and 362.0 to 1024.0 μg/mL for MRSA. mdpi.com
| Compound | Bacterial Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| 7-Hydroxycoumarin (7-HC) | E. coli | MIC | 800 µg/mL | mdpi.com |
| 7-Hydroxycoumarin (7-HC) | S. aureus | MIC | 200 µg/mL | mdpi.com |
| EDT | MRSA (clinical isolates) | MIC | 0.0313–0.125 μg/mL | nih.gov |
| MC21-B | MRSA (clinical isolates) | MIC | 1-4 µg/mL | researchgate.net |
| Carvacrol | MSSA | MIC | 128.0–203.2 μg/mL | mdpi.com |
| Carvacrol | MRSA | MIC | 362.0–1024.0 μg/mL | mdpi.com |
Antifungal Activity
The chroman scaffold and its analogs, such as coumarins and naphthoquinones, are known for their antifungal properties. nih.govmdpi.com Research into 7-hydroxy-4-methylcoumarin derivatives has shown that the addition of thiosemicarbazide (B42300) and thiazolidinone components can enhance antifungal activity. nih.gov These derivatives demonstrated significant growth inhibition against mycotoxigenic fungi like Aspergillus flavus, Aspergillus ochraceus, and Fusarium species. nih.gov In general, the 4-thiazolidinone (B1220212) derivatives exhibited better antifungal effects than the thiosemicarbazide counterparts. nih.gov
Naphthoquinones, which also possess a core bicyclic structure, have shown potent antifungal activity against various fungi, including Cryptococcus species. mdpi.com Their mechanisms are thought to involve membrane disruption and enzyme inhibition. mdpi.com Specifically, 2-methoxynaphthalene-1,4-dione demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Cryptococcus neoformans. mdpi.com Other studies have identified antifungal compounds from natural sources like mangrove endophytic fungi, yielding coumarin and chromone derivatives that exhibit activity against plant pathogenic fungi. nih.gov
The inhibition of ergosterol (B1671047) biosynthesis is a key target for many antifungal drugs. mdpi.com Certain natural compounds act by inhibiting specific enzymes in this pathway, leading to fungal cell death. mdpi.com This highlights a potential mechanism for chroman-related compounds.
| Compound/Derivative Class | Fungal Strain | Observed Effect | Source |
|---|---|---|---|
| 4-Thiazolidinone derivatives of 7-hydroxy-4-methylcoumarin | Aspergillus & Fusarium spp. | High growth inhibition | nih.gov |
| 2-Methoxynaphthalene-1,4-dione | Cryptococcus neoformans | MIC: 3.12-12.5 µg/mL | mdpi.com |
Antiviral Mechanisms (e.g., Main Protease Inhibition)
The main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com The high conservation of Mpro across different coronaviruses enhances its appeal as a therapeutic target. nih.govmdpi.com Inhibition of this enzyme can disrupt the viral life cycle. nih.gov
In silico studies have identified chroman derivatives as potential inhibitors of the SARS-CoV-2 main protease. One such compound, 7-methoxy-4H-chroman-4-one, was shown in computational models to interact with key amino acid residues in the active site of the protease, including Tyr54, Gly143, Ser144, Cys145, Glu166, and Gln189. nih.gov This interaction suggests a potential mechanism for inhibiting viral replication.
The development of Mpro inhibitors involves various chemical structures, including peptidyl compounds that mimic the natural substrate of the enzyme. uni-mainz.deresearchgate.net These inhibitors can bind covalently or non-covalently to the catalytic cysteine residue (Cys145) in the active site. nih.gov Peptidyl nitroalkenes, for example, have been reported as effective covalent reversible inhibitors of Mpro, showing antiviral activity against SARS-CoV-2 in cell cultures with EC50 values in the low micromolar range. uni-mainz.de
Quorum Sensing Modulation as an Anti-Virulence Strategy
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. mdpi.comnih.gov Inhibiting QS is an innovative anti-virulence strategy that aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. mdpi.comfrontiersin.org
Analogs of this compound have been investigated for their ability to interfere with QS systems. A methoxyisoflavan analog, (3S, 4R)-4, 2′, 4′-trihydroxy-7-methoxyisoflavan (TMF), isolated from Trigonella stellata, demonstrated potent QS inhibition. nih.gov At sub-inhibitory concentrations, TMF significantly reduced the production of QS-controlled virulence factors in Pseudomonas aeruginosa, such as pyocyanin, proteases, and hemolysin, and also diminished biofilm formation. nih.gov Mechanistically, TMF was found to significantly reduce the expression of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR. nih.gov
| Compound | Bacterial Strain | Mechanism/Effect | Source |
|---|---|---|---|
| (3S, 4R)-4, 2′, 4′-trihydroxy-7-methoxyisoflavan (TMF) | P. aeruginosa | Downregulation of lasI, lasR, rhlI, rhlR genes; reduced virulence factor production | nih.gov |
| ML364 | P. aeruginosa, E. coli, S. aureus | Interference with AI-2 signaling; attenuated biofilm formation | frontiersin.org |
Synthetic Applications and Medicinal Chemistry Perspectives of the Chroman Core
Chroman Scaffold as a Privileged Structure in Drug Discovery
The chroman framework is widely recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular structures that are capable of binding to multiple biological targets with high affinity. core.ac.uknih.govresearchgate.netacs.org This versatility stems from the rigid, bicyclic nature of the chroman system, which provides a three-dimensional architecture that can be strategically functionalized to interact with a diverse range of proteins and enzymes. nih.goveurekaselect.com The chroman ring system is a ubiquitous feature in many naturally occurring compounds, such as flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a wide spectrum of pharmacological properties. core.ac.uk
The significance of the chroman scaffold is underscored by the extensive range of biological responses exhibited by its derivatives. These include potent activities relevant to the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. core.ac.uk Chroman-based structures, particularly chroman-4-ones, have been reported to show inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). core.ac.uk Furthermore, chroman derivatives have been investigated for a multitude of other therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. nih.govnih.gov The structural motif is also found in molecules designed as antidiabetic agents and monoamine oxidase (MAO) inhibitors. nih.govnih.gov This broad biological profile makes the chroman moiety a highly attractive starting point for the development of novel therapeutic agents. nih.govresearchgate.net
Rational Design and Derivatization for Enhanced Bioactivity and Selectivity
The chroman scaffold's true potential in drug discovery is unlocked through rational design and chemical derivatization. By strategically modifying the core structure, medicinal chemists can fine-tune the molecule's pharmacological properties to enhance its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the chroman ring, notably at the C-2, C-3, C-6, and C-7 positions, can lead to significant variations in biological activity. nih.govgu.se
One successful approach involves the introduction of different functional groups to the chroman core. For instance, a series of gem-dimethylchroman-4-amine derivatives were synthesized and evaluated for their inhibitory effects on equine serum butyrylcholinesterase (eqBuChE). core.ac.uk It was found that an 8-methoxy substitution resulted in the highest inhibitory activity (IC50 = 7.6 μM). core.ac.uk In another study focused on developing new cancer therapies, chroman derivatives were functionalized by adding Schiff base and isatin (B1672199) moieties at the second position. nih.gov This rational design led to the discovery of compounds with remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7, with compound 6i exhibiting a GI50 value of 34.7 µM. nih.gov
Table 1: Bioactivity of Derivatized Chroman Scaffolds
| Compound/Derivative Class | Modification Strategy | Biological Target/Activity | Potency Metric |
| 8-Methoxy-gem-dimethylchroman-4-amine | Substitution at C-8 position | Equine Butyrylcholinesterase (eqBuChE) Inhibition | IC50 = 7.6 μM core.ac.uk |
| Chroman-isatin derivative (6i ) | Addition of Schiff base and isatin moieties at C-2 | Anti-breast cancer (MCF-7 cell line) | GI50 = 34.7 µM nih.gov |
| Chroman-like inhibitor ((R)-C27 ) | "Ring-close" strategy for conformational restriction | PD-1/PD-L1 Interaction Inhibition | Superior to positive control nih.gov |
| 2-pyridylethyl-chroman-4-one | Substitution at C-2 position | Sirtuin-2 (Sirt2) Inhibition / Anticancer | Significant reduction in cancer cell proliferation gu.se |
Chroman Derivatives as Advanced Building Blocks in Organic Synthesis
Beyond their direct therapeutic applications, chroman derivatives, particularly chroman-4-ones, serve as crucial intermediates and versatile building blocks in organic synthesis. researchgate.netnih.gov Their inherent chemical functionalities and stable bicyclic structure make them ideal starting materials for constructing more complex molecular architectures. The chroman-4-one scaffold provides multiple reactive sites that can be selectively manipulated to introduce further chemical diversity. researchgate.net
Various synthetic methodologies have been developed that leverage chroman precursors. For example, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes can be triggered by different radical species to synthesize a wide array of functionalized chroman-4-one derivatives. mdpi.com This approach allows for the efficient construction of ester-containing chroman-4-ones under metal-free conditions. mdpi.com Another innovative method is the doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones. rsc.org This reaction uses visible light to mediate the coupling of chromone-3-carboxylic acids with alkyl radical precursors, demonstrating a modern and mild approach to functionalizing the chroman core. rsc.org
The utility of chromans as synthetic intermediates is also highlighted in convergent, multi-step syntheses. One such method provides access to various 2-substituted chromans through a sequence involving a Heck coupling, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org The adaptability of these synthetic routes underscores the importance of the chroman framework as a foundational element for accessing diverse chemical libraries and complex natural products. researchgate.netorganic-chemistry.org
Q & A
Q. What are the established synthetic routes for 7-Methoxy-4,4-dimethylchroman, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via alkylation or methoxylation of chroman precursors. For example, alkylation of 2,2-dimethylchroman with dimethyl sulfate under controlled heating (70–80°C) yields 7-Methoxy-2,2-dimethylchroman with ~70% efficiency . Key factors include stoichiometric ratios of reagents, reaction time, and temperature. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >99% purity. Monitoring by TLC and NMR ensures intermediate stability and product integrity.
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound derivatives?
X-ray crystallography is the gold standard for resolving 3D molecular conformations. For instance, a related chromanone sulfonate derivative was analyzed using single-crystal X-ray diffraction (space group P1, R factor = 0.054), confirming bond lengths and angles . Complementary techniques like H/C NMR (for methoxy and methyl group assignments) and FT-IR (for carbonyl and ether linkages) are essential. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound analogs?
Alkoxy-substituted chromanones, such as 7-methoxy-2,2-dimethylchroman-4-one, exhibit fungicidal activity in vitro, with IC values comparable to natural precursors like precootene I. Structure-activity relationship (SAR) studies suggest methoxy groups at position 7 enhance antifungal potency by modulating membrane permeability . Standard assays include mycelial growth inhibition (e.g., against Fusarium spp.) and spore germination tests.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the biological activity data of this compound derivatives?
Discrepancies in activity data (e.g., variable IC across studies) may arise from differences in assay conditions or stereochemical factors. Molecular docking (using software like AutoDock Vina) can predict binding affinities to target enzymes (e.g., CYP51 in fungi). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity . Cross-validation with experimental IC values and crystallographic data minimizes model bias .
Q. What strategies optimize the regioselectivity of methoxy group introduction in chroman derivatives during synthesis?
Regioselective methoxylation is achieved through directed ortho-metalation (DoM) or Friedel-Crafts alkylation. For example, using a lithium base (e.g., LDA) at −78°C directs methoxy groups to the 7-position in chroman frameworks. Protecting groups (e.g., acetyl for hydroxyl) prevent undesired side reactions. Solvent polarity (e.g., THF vs. DMF) and Lewis acid catalysts (e.g., AlCl) further enhance selectivity .
Q. How do structural modifications (e.g., dimethyl vs. diethyl groups) impact the pharmacokinetic properties of this compound?
Substituent bulkiness affects metabolic stability and solubility. In silico ADMET predictions (e.g., SwissADME) show that dimethyl groups at position 4 reduce cytochrome P450-mediated oxidation compared to diethyl analogs. LogP values (~2.1 for dimethyl vs. ~2.8 for diethyl) suggest improved aqueous solubility, critical for bioavailability . In vivo studies in rodent models validate these predictions via plasma half-life () and clearance rate measurements.
Q. What analytical techniques are recommended for detecting degradation products of this compound under stressed conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with HPLC-DAD or UPLC-MS/MS identify major degradation pathways. For example, acid hydrolysis cleaves the chroman ether linkage, producing 4,4-dimethylchroman-7-ol and methanol. Method validation includes specificity, linearity (R > 0.999), and LOQ/LOD determination (e.g., 0.1–0.5 µg/mL) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for scalable production .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to confirm accuracy .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via three independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
